2,3-Dimethyl-1,3-butanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24893-35-4 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3 |
InChI Key |
ITZWYSUTSDPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethyl 1,3 Butanediol
Chemical Synthesis Approaches
Multi-step Total Synthesis Strategies
A plausible multi-step total synthesis of 2,3-dimethyl-1,3-butanediol can be conceptualized starting from simple and readily available precursors such as acetone. One hypothetical pathway involves an initial aldol condensation of acetone to form diacetone alcohol, followed by dehydration to yield mesityl oxide. Subsequent selective reduction of the carbon-carbon double bond, followed by the reduction of the ketone functionality, would lead to the desired diol.
Another strategy could commence with the Grignard reaction between methylmagnesium bromide and ethyl acetate. This reaction typically yields a tertiary alcohol after the addition of two equivalents of the Grignard reagent. In this case, the reaction would produce 2-methyl-2-propanol. Subsequent oxidation could yield acetone, which can then be dimerized and reduced in a sequence of reactions to afford this compound.
A third potential route involves the pinacol (B44631) coupling reaction of acetone, which yields 2,3-dimethyl-2,3-butanediol (pinacol) wikipedia.org. This vicinal diol can then undergo a pinacol rearrangement under acidic conditions to form pinacolone (B1678379) researchgate.netjove.com. Subsequent reduction of the ketone in pinacolone to a secondary alcohol, followed by a dehydration-hydration sequence or other functional group manipulations, could theoretically lead to this compound. However, controlling the regioselectivity of these transformations would be a significant challenge.
Reductive Pathways for Carbonyl Precursors
A more direct approach to this compound involves the reduction of suitable carbonyl precursors. A key intermediate is 3-hydroxy-3-methyl-2-butanone scbt.comchemeo.comsigmaaldrich.com. The reduction of this β-hydroxy ketone would directly yield the target diol. This reduction can be accomplished using various reducing agents.
Standard hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. The choice of reagent can influence the stereochemical outcome if chiral centers are present or formed. For instance, the reduction of 1,3-diketones and β-hydroxyketones with NaBH₄ in the presence of albumin has been shown to be highly stereoselective, yielding anti-1,3-diols nih.gov.
Catalytic hydrogenation is another effective method. This involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. The conditions of the hydrogenation (pressure, temperature, solvent, and catalyst) can be optimized to achieve high yields and, in some cases, stereoselectivity.
The biological production of 2,3-butanediol (B46004) often involves the reduction of acetoin (B143602), a related α-hydroxy ketone, by butanediol dehydrogenase nih.govresearchgate.net. This enzymatic reduction highlights the feasibility of reducing hydroxy ketone precursors to their corresponding diols.
Organometallic Catalyzed Coupling Reactions
Organometallic reagents provide a powerful tool for the construction of carbon-carbon bonds and can be utilized in the synthesis of this compound. A prominent example is the use of Grignard reagents in reactions with epoxides libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.com.
Specifically, the reaction of a Grignard reagent with an epoxide ring results in the opening of the ring and the formation of a new carbon-carbon bond. For the synthesis of this compound, the reaction of methylmagnesium bromide with 2,2-dimethyloxirane (isobutylene oxide) would be a viable route. The nucleophilic methyl group of the Grignard reagent would attack the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired diol after acidic workup.
Another class of organometallic compounds, organocuprates (Gilman reagents), are also known for their utility in carbon-carbon bond formation, particularly in conjugate addition reactions wikipedia.org. While not a direct coupling to form the diol backbone in one step, they could be employed in a multi-step synthesis to introduce one of the methyl groups.
Prins Condensation-Hydrolysis and Related Routes in Diol Synthesis
The Prins reaction is an acid-catalyzed reaction between an alkene and an aldehyde or ketone, which can lead to the formation of 1,3-diols upon hydrolysis organic-chemistry.orgmdpi.com. For the synthesis of this compound, the reactants would be propene and acetone.
The reaction mechanism involves the protonation of the carbonyl group of acetone, which then acts as an electrophile and attacks the double bond of propene. This forms a carbocation intermediate which is then captured by water. Subsequent hydrolysis of the resulting intermediate yields this compound. The reaction conditions, such as the choice of acid catalyst and temperature, can influence the product distribution organic-chemistry.orgmdpi.com. Zeolite catalysts have been investigated for the Prins reaction between propene and formaldehyde, suggesting their potential applicability in this synthesis as well researchgate.netnih.gov.
It is important to note that the Prins reaction can sometimes yield other products, such as allylic alcohols or dioxanes, depending on the specific reaction conditions organic-chemistry.orgmdpi.com. Therefore, careful optimization of the reaction parameters is necessary to maximize the yield of the desired 1,3-diol.
Stereoselective Synthesis of (R)- and (S)-2,3-Dimethyl-1,3-butanediol Enantiomers
The development of methods for the synthesis of specific enantiomers of chiral molecules is of great importance, particularly in the pharmaceutical and fine chemical industries.
Asymmetric Catalysis in C-C Bond Formation or Functional Group Transformation
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. This can be achieved through various transformations, including asymmetric hydrogenation and enzyme-catalyzed reactions.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor is a direct method for obtaining enantiomerically enriched this compound. A potential precursor is 3-methyl-1,3-butanedione. The asymmetric reduction of the two ketone groups would generate the chiral diol. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are employed to control the stereochemical outcome of the hydrogenation sigmaaldrich.com.
Despite a comprehensive search for scientific literature, no specific information was found regarding the synthesis of This compound through chiral pool derivations or biocatalytic pathways.
The performed searches did not yield any documented methods for the synthesis of this compound starting from naturally occurring chiral precursors. Similarly, no information was found on the use of enzymes or microorganisms for the production of this specific diol, nor any biocatalytic methods for the stereoinversion of its stereocenters.
The available scientific literature focuses extensively on the synthesis of the related but structurally distinct compound, 2,3-butanediol. Methodologies for the biocatalytic production of 2,3-butanediol are well-documented, involving various microorganisms and enzymatic pathways. However, this information is not applicable to this compound.
Therefore, the requested article on the synthetic methodologies for this compound, focusing on chiral pool derivations and biocatalytic pathways, cannot be generated based on the currently available scientific information.
Chemical Reactivity and Transformation Pathways of 2,3 Dimethyl 1,3 Butanediol
Functional Group Interconversions of Hydroxyl Moieties
The presence of two different types of hydroxyl groups in 2,3-dimethyl-1,3-butanediol allows for a range of functional group interconversions. The relative reactivity of the primary versus the tertiary alcohol often determines the outcome of these reactions, enabling selective modifications under controlled conditions.
Esterification and Transesterification Reactions
Esterification of diols is a fundamental reaction for the synthesis of various valuable chemicals, including polyesters. While specific studies on the esterification of this compound are not extensively documented, the principles of esterification for similar diols, such as 2,3-butanediol (B46004), are well-established. These reactions typically involve reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst.
For instance, the esterification of the related compound 2,3-butanediol (2,3-BDO) with acetic acid yields butane-2,3-diyl diacetate researchgate.net. This reaction can proceed in two steps, first forming the monoacetate and then the diacetate researchgate.net. Similarly, 2,3-BDO can be reacted with levulinic acid in a solvent-free medium to produce the corresponding diester researchgate.net.
Transesterification is a key process in polymer chemistry for producing polyesters. Polyesters derived from 2,3-butanediol have been synthesized by reacting the diol with various aliphatic diacids or diesters acs.orgacs.org. The lower reactivity of secondary alcohols, as found in 2,3-butanediol, can sometimes result in polymers with lower molecular weights acs.orgresearchgate.net. Given that this compound possesses a primary and a tertiary alcohol, the primary alcohol would be expected to be more reactive in esterification and transesterification reactions than the sterically hindered tertiary alcohol.
The synthesis of copolyesters using 2,3-butanediol has been explored to create polymers with specific properties, such as liquid crystallinity or modified thermal characteristics academicjournals.org. The inclusion of the branched structure of the diol can disrupt the crystallization of polyester chains researchgate.net.
Table 1: Polyester Synthesis Trials with 1,3-Butanediol and Succinic Acid
| Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Yield (%) | Appearance |
| Sb2O3 | 17,200 | 41,100 | 2.4 | >99 | 63 | Yellow |
| Zn(OAc)2 | 6,800 | 13,800 | 2.0 | 98 | 61 | Colorless |
| Li(acac) | 4,700 | 7,100 | 1.5 | 89 | 12 | Colorless |
| TBD | 4,200 | 5,700 | 1.4 | 95 | 4 | Colorless |
| TsOH | 2,300 | 4,200 | 1.8 | 91 | 10 | Tan |
| Neat | 1,700 | 3,700 | 2.2 | 95 | 96 | Colorless |
Data adapted from studies on (R)-1,3-butanediol, illustrating typical catalysts and outcomes in polyester synthesis. nsf.gov
Etherification and Acetalization Reactions
Etherification of alcohols is commonly achieved through methods like the Williamson ether synthesis. For diols, this can lead to the formation of monoethers, diethers, or cyclic ethers, depending on the reaction conditions and the structure of the diol.
Acetalization involves the reaction of a diol with an aldehyde or a ketone to form a cyclic acetal. This reaction is often used to protect diol functionalities in a molecule during other synthetic steps nii.ac.jp. For 1,2- and 1,3-diols, this reaction proceeds readily to form five- or six-membered rings, respectively nii.ac.jp. For example, 2,3-butanediol reacts with butanone to form 2-ethyl-2,4,5-trimethyl-1,3-dioxolane nih.gov. The catalytic cracking of cyclic acetals derived from 2,3-butanediol has also been investigated cdnsciencepub.com. Given the 1,3-diol structure of this compound, it would be expected to form a six-membered cyclic acetal (a derivative of 1,3-dioxane) upon reaction with an aldehyde or ketone.
Selective Oxidation and Reduction Studies
The selective oxidation of diols is a valuable transformation for producing hydroxy aldehydes, hydroxy ketones, or dicarbonyl compounds. The presence of a primary and a tertiary alcohol in this compound presents a challenge and an opportunity for selectivity. The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid under various conditions, while the tertiary alcohol is generally resistant to oxidation under non-forcing conditions.
Studies on the oxidation of other butanediols, such as 1,3-butanediol, have shown that mixtures of products can be formed stanford.eduresearchgate.net. For example, palladium-catalyzed oxidation of 1,3-butanediol can yield a mixture of the corresponding hydroxy ketone and other products researchgate.net.
Reduction of the hydroxyl groups in a diol to the corresponding alkane is a more challenging transformation, typically requiring harsh conditions or conversion of the hydroxyl groups to better leaving groups. A related reaction is dehydrogenation, where 2,3-butanediol can be converted to acetoin (B143602) (3-hydroxy-2-butanone) over copper-based catalysts acs.org.
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of alcohols is a classic method for the formation of alkenes. For diols, this reaction can be complex, leading to the formation of unsaturated alcohols, dienes, and rearrangement products.
Catalytic Dehydration Mechanisms and Selectivity to Butadienes
The catalytic dehydration of butanediols, particularly 2,3-butanediol, is a well-studied pathway for the production of 1,3-butadiene, a key monomer for synthetic rubber mdpi.comchiba-u.jpresearchgate.net. The reaction typically proceeds in two steps: the first dehydration yields an unsaturated alcohol (e.g., 3-buten-2-ol), which then undergoes a second dehydration to form the diene chiba-u.jpugent.be.
The reaction mechanism can be influenced by the type of catalyst used. Acid catalysts, such as alumina (B75360), zeolites, and metal oxides, are commonly employed mdpi.comchiba-u.jpresearchgate.net. The dehydration of 2,3-butanediol can proceed through different pathways. One pathway involves a series of 1,2-eliminations of water to produce 1,3-butadiene via a 3-buten-2-ol intermediate. A competing pathway is the pinacol (B44631) rearrangement, which leads to the formation of methyl ethyl ketone (MEK) and 2-methyl propanal mdpi.comresearchgate.net.
The selectivity towards butadiene can be controlled by the choice of catalyst and reaction conditions. For example, using alumina as a catalyst under optimized conditions can reduce the formation of rearrangement products and achieve high selectivity for 1,3-butadiene and 3-buten-2-ol researchgate.net. Acid-base bifunctional catalysts, such as Sc2O3 and ZrO2, have also been shown to be effective for the selective dehydration of 2,3-butanediol to 3-buten-2-ol and subsequently to 1,3-butadiene chiba-u.jpugent.beresearchgate.net.
For this compound, dehydration would be expected to initiate at the tertiary alcohol due to the stability of the resulting tertiary carbocation. This would likely lead to the formation of 2,3-dimethyl-3-buten-1-ol, which could then undergo a second dehydration to form 2,3-dimethyl-1,3-butadiene (B165502).
Table 2: Catalyst Performance in 2,3-Butanediol Dehydration
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-BD Selectivity (%) | MEK Selectivity (%) |
| α-CP | 330 | ~95 | ~28 | ~33 |
| Thorium oxide | 350 | - | ~60 (yield) | - |
| HZSM-5 | - | - | - | ~62 (yield) |
| Alumina | 380 | 12 | 60 | - |
| Sc2O3 | 411 | - | High (via 3B2OL) | - |
Data compiled from various studies on 2,3-butanediol dehydration, illustrating the effect of different catalysts on product distribution. mdpi.comresearchgate.net
Kinetic and Thermodynamic Aspects of Dehydration Processes
The dehydration of butanediols is an endothermic process, and therefore, higher temperatures generally favor the reaction. Kinetic models have been developed to understand the complex reaction network of 2,3-butanediol dehydration mdpi.comugent.be. These models help in optimizing reactor design and operating conditions to maximize the yield of the desired products, such as 1,3-butadiene mdpi.com.
The kinetics of the reaction are influenced by factors such as temperature, reactant concentration, and catalyst properties. For example, in the dehydration of 2,3-butanediol, the conversion increases significantly with an increase in temperature mdpi.com. The weight hourly space velocity (WHSV), which is inversely related to the residence time of the reactants in the reactor, also plays a crucial role; a higher WHSV leads to lower conversion mdpi.com.
Thermodynamic analysis can provide insights into the feasibility and equilibrium limitations of the dehydration reactions. The formation of different products is associated with different changes in enthalpy and entropy. For instance, in the dehydration of 2,3-butanediol over a ZrO2 catalyst, the adsorption enthalpy for the formation of MEK and 3-buten-2-ol was found to be different, indicating that the adsorption properties of the catalyst are critical in determining the product selectivity ugent.be.
Rearrangement Reactions
Rearrangement reactions of diols are typically initiated by acid catalysis, which facilitates the formation of carbocation intermediates that can subsequently undergo structural reorganization to yield more stable products. The specific pathways and resulting products are highly dependent on the relative positions of the hydroxyl groups.
Investigations into Pinacol-Type Rearrangements for Vicinal Diols
The pinacol rearrangement is the defining acid-catalyzed reaction of vicinal diols (1,2-diols). jove.com This reaction involves the conversion of a 1,2-diol to a ketone, a process driven by the formation of a stable carbocation and a subsequent 1,2-migratory shift. jove.com The classic example of this transformation is the reaction of 2,3-dimethyl-2,3-butanediol, commonly known as pinacol, which rearranges to form 3,3-dimethyl-2-butanone, or pinacolone (B1678379). jove.comquora.comstudy.com
The mechanism for the pinacol rearrangement proceeds through several key steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (-OH2+). jove.comquora.comstudy.com
Loss of Water: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation intermediate. jove.comquora.com
1,2-Methyl Shift: A methyl group from the adjacent carbon (the one still bearing a hydroxyl group) migrates to the positively charged carbon. jove.comquora.comstudy.com This migration is the key rearrangement step.
Deprotonation: The resulting intermediate is a resonance-stabilized cation, which is the conjugate acid of the final ketone product. jove.com Deprotonation of the hydroxyl group yields the stable ketone, pinacolone. jove.comquora.comstudy.com
It is crucial to note that This compound is a 1,3-diol, not a vicinal diol. Therefore, it does not undergo the classic pinacol rearrangement, as this mechanism is contingent upon the hydroxyl groups being located on adjacent carbon atoms. The reactivity of this compound under acidic conditions follows different pathways, as detailed below.
Acid-Catalyzed Skeletal Rearrangements
When subjected to acidic conditions, this compound undergoes dehydration, but the process leads to different skeletal rearrangements than the pinacol pathway. The reaction is initiated by the protonation of one of the two hydroxyl groups, followed by the elimination of water to form a carbocation.
The structure of this compound allows for the formation of two potential carbocations:
Protonation and water loss at the C1 position would yield a secondary carbocation.
Protonation and water loss at the C3 position would yield a more stable tertiary carbocation.
Following the formation of the preferred tertiary carbocation at the C3 position, several transformation pathways are possible, including elimination and skeletal shifts, leading to a mixture of products. Potential products from these pathways include various unsaturated alcohols and dienes. For example, the acid-catalyzed dehydration of the related compound 2,3-butanediol is known to produce methyl ethyl ketone and 1,3-butadiene, illustrating the diversity of products that can arise from diol rearrangements. nih.govchiba-u.jp
| Pathway | Intermediate | Potential Product(s) |
|---|---|---|
| Protonation at C3-OH, Loss of H₂O | Tertiary Carbocation at C3 | |
| → Direct Elimination | 2,3-Dimethyl-3-buten-1-ol | |
| 2,3-Dimethyl-2-buten-1-ol | ||
| → 1,2-Hydride Shift (from C2) | Tertiary Carbocation at C2 | 2,3-Dimethyl-1,3-butadiene |
Cyclization Reactions for Heterocyclic Formation (e.g., Dioxolanes, Ketals)
Diols are valuable precursors for the synthesis of heterocyclic compounds through cyclization reactions with carbonyl compounds. In an acid-catalyzed reaction, 1,3-diols like this compound react with aldehydes or ketones to form six-membered cyclic acetals or ketals known as 1,3-dioxanes . organic-chemistry.org This is in contrast to 1,2-diols, which react to form five-membered rings called 1,3-dioxolanes. organic-chemistry.org
This reaction, often referred to as a cyclocondensation or ketalization, is a reversible process commonly used in organic synthesis as a method for protecting 1,3-diols or carbonyl groups. organic-chemistry.org The general mechanism involves the acid-catalyzed addition of the two hydroxyl groups to the carbonyl carbon.
The formation of a 1,3-dioxane from this compound and a generic ketone (R₂C=O) proceeds as follows:
Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the electrophilic carbonyl carbon, forming a hemiacetal or hemiketal intermediate.
Proton Transfer & Water Loss: After proton transfers, the hydroxyl group of the hemiacetal is protonated and eliminated as water, forming a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular step, closing the six-membered ring.
Deprotonation: Loss of a proton from the newly formed ring yields the neutral 1,3-dioxane product and regenerates the acid catalyst.
| Carbonyl Reactant | Resulting 1,3-Dioxane Product Name |
|---|---|
| Formaldehyde (CH₂O) | 4,5-Dimethyl-1,3-dioxane |
| Acetaldehyde (CH₃CHO) | 2,4,5-Trimethyl-1,3-dioxane |
| Acetone ((CH₃)₂CO) | 2,2,4,5-Tetramethyl-1,3-dioxane |
Derivatization and Analogues of 2,3 Dimethyl 1,3 Butanediol
Synthesis of Functionalized Derivatives for Specific Research Applications
The synthesis of functionalized derivatives from diols is a cornerstone of developing new materials and chemical probes. While direct derivatization of 2,3-dimethyl-1,3-butanediol is not widely reported, the methodologies applied to its isomers, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol), provide a valuable blueprint.
For instance, 2,2-dimethyl-1,3-propanediol is a versatile starting material for various derivatives. It can be used to synthesize cyclic compounds like 2,2-dimethyl-1,3-propanediol cyclic phosphorochloridate and cyclic phenylphosphonate sigmaaldrich.com. It is also a precursor for [1′,3′-(2′,2′-dimethylpropylene)]-2-iodo-3-octyl-5-thienylboronate and its bis(cyclic-2,2-dimethyltrimethylene phosphite) derivative sigmaaldrich.com. Furthermore, the reaction of 2,2-dimethyl-1,3-propanediol with carbon dioxide under low pressure presents a milder alternative to phosgene for producing cyclic carbonates sigmaaldrich.com.
The synthesis of highly substituted and functionalized proline derivatives has also been achieved through multi-component reactions, showcasing the intricate molecular architectures that can be built from relatively simple precursors mdpi.commdpi.com. Similarly, functionalized cyclopropanes and cyclobutanes bearing a dimethylphosphinoyl group have been synthesized, which can serve as building blocks in medicinal and synthetic chemistry researchgate.net. Another area of research involves the creation of isoxazoline-dimethylphosphine oxide hybrids, which are synthesized from halogenoxides and dimethyl(vinyl)phosphine oxide nuph.edu.uanuph.edu.ua. These examples underscore the potential for creating a diverse range of functionalized molecules from substituted diols for various research applications.
Exploration of Structural Analogues and Homologs
Understanding the properties of structural analogues is crucial in predicting the behavior of this compound. The key isomers include 2,3-dimethyl-2,3-butanediol (pinacol) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol), as well as other butanediol isomers. The position of the methyl groups and hydroxyl groups significantly influences the physical and chemical properties of these diols, such as their melting point, boiling point, and reactivity in polymerization.
For example, neopentyl glycol is used in the synthesis of polyesters, paints, lubricants, and plasticizers, where it enhances the product's stability against heat, light, and water wikipedia.org. Its high symmetry and the steric hindrance provided by the gem-dimethyl group contribute to the thermal stability of the resulting polymers.
Below is a comparative table of some structural analogues of this compound.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | 2,3-dimethylbutane-1,3-diol | 57716-80-0 | C6H14O2 | 118.17 | The subject of this article, with limited available data. |
| Pinacol (B44631) | 2,3-dimethyl-2,3-butanediol | 76-09-5 | C6H14O2 | 118.17 | A symmetrical diol, often used in pinacol rearrangement. nist.gov |
| Neopentyl glycol | 2,2-dimethylpropane-1,3-diol | 126-30-7 | C5H12O2 | 104.15 | Widely used in polyester synthesis for thermal stability. wikipedia.org |
| 2,3-Butanediol (B46004) | Butane-2,3-diol | 513-85-9 | C4H10O2 | 90.12 | A bio-based diol with applications in biofuels and polymers. |
| 1,4-Butanediol (B3395766) | Butane-1,4-diol | 110-63-4 | C4H10O2 | 90.12 | A common monomer in the production of polyesters and polyurethanes. |
| 2,2-Dimethyl-1,3-butanediol | 2,2-dimethylbutane-1,3-diol | 76-35-7 | C6H14O2 | 118.17 | A vicinal diol with a branched structure. vulcanchem.com |
| 2,3-Dimethyl-1,4-butanediol | 2,3-dimethylbutane-1,4-diol | 57716-80-0 | C6H14O2 | 118.17 | A structural isomer with hydroxyl groups at the terminal carbons. nih.gov |
This table is for illustrative purposes and includes data for several structural isomers and related diols to provide context.
Oligomerization and Polymerization Building Blocks
Diols are fundamental building blocks in the synthesis of a wide array of polymers, most notably polyesters and polyurethanes, through polycondensation reactions wikipedia.org. The structure of the diol monomer, including chain length, branching, and the presence of functional groups, plays a critical role in determining the properties of the final polymer.
The incorporation of branched diols, such as analogs of this compound, into polymer backbones can significantly impact the material's thermal and mechanical properties. For instance, the introduction of methyl substituents on the diol can increase the glass transition temperature (Tg) of polyesters and reduce their crystallinity researchgate.netresearchgate.net. This effect is attributed to the restricted chain mobility and disruption of chain packing caused by the methyl groups researchgate.net.
Research on copolyesters synthesized from adipic acid and a mixture of 1,4-butanediol and 2,3-butanediol has shown that the presence of 2,3-butanediol leads to a higher Tg and lower crystallinity compared to polyesters made with only 1,4-butanediol researchgate.net. This demonstrates the potential to tune polymer properties by incorporating substituted diols. Similarly, bio-based polyesters have been synthesized from α-pinene-derived chiral diols, which exhibit high thermal stability and are chemically recyclable acs.orgchemrxiv.orgchemrxiv.org.
Furthermore, diols are used in the creation of crosslinked polymers. For example, 1,4-butanediol dimethacrylate is used as a crosslinking agent in the suspension polymerization of polystyrene ias.ac.in. Diols can also undergo oligomerization to form oligomeric aliphatic diols, which can then be used to produce polycarbonatediols and NCO-terminated prepolymers for polyurethane synthesis google.com.
The following table summarizes the impact of different diol structures on polyester properties:
| Diol Monomer | Co-monomer | Resulting Polymer | Key Property Influence |
| 2,3-Butanediol | Adipic Acid | Poly(butylene adipate) | Increased Tg, decreased crystallinity compared to 1,4-butanediol based polyester. researchgate.net |
| Neopentyl glycol (2,2-dimethyl-1,3-propanediol) | Various dicarboxylic acids | Polyesters | Enhanced thermal, light, and water stability. wikipedia.org |
| 1,4-Butanediol analogues (with methyl substituents) | Adipic acid, Succinic acid, Furan-2,5-dicarboxylic acid | Polyesters | Tunable glass transition temperature and crystallization. researchgate.net |
| α-Pinene-derived diols | Renewable diesters | Polyesters | High thermal stability, chemical recyclability. chemrxiv.orgchemrxiv.org |
| 1,4-Butanediol | Succinic Acid, Bis(2-hydroxyethyl) terephthalate (B1205515) | Copolyesters | Ductile materials with high molecular weight. mdpi.com |
This interactive table showcases examples of how different diol structures influence the properties of the resulting polyesters.
Advanced Spectroscopic and Structural Elucidation Studies for 2,3 Dimethyl 1,3 Butanediol
Conformational Analysis using Advanced Spectroscopic Techniques
No specific studies detailing the conformational analysis of 2,3-Dimethyl-1,3-butanediol using advanced spectroscopic techniques were identified. While extensive conformational studies exist for 2,3-butanediol (B46004) and 1,3-butanediol, this information is not applicable to the target compound.
Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Specific research elucidating the intramolecular interactions, such as hydrogen bonding, within this compound is not available in the public domain. Detailed analyses have been performed on other butanediol isomers, but these findings cannot be accurately extrapolated to the specified molecule.
Application of Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
There are no available research articles or datasets demonstrating the application of two-dimensional NMR for the stereochemical assignment of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure-Property Correlations
Detailed vibrational analyses (Infrared and Raman spectroscopy) correlating the molecular structure to specific properties for this compound are not present in the surveyed literature. Consequently, the creation of data tables and a discussion of research findings for this section is not possible.
X-ray Crystallography of Solid-State Derivatives or Complexes
No published X-ray crystallography data for solid-state derivatives or complexes of this compound could be located.
To maintain scientific accuracy and strictly adhere to the provided instructions, the generation of the requested article is not feasible at this time due to the lack of specific scientific research for this compound.
Computational and Theoretical Investigations of 2,3 Dimethyl 1,3 Butanediol
Quantum Chemical Calculations of Electronic Structure and Energetics
A theoretical investigation into the electronic structure and energetics of 2,3-Dimethyl-1,3-butanediol would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would yield fundamental data including optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such studies would also determine key energetic properties like the standard enthalpy of formation and Gibbs free energy, providing insight into the molecule's thermodynamic stability.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
To understand the flexibility and intermolecular interactions of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the molecule's behavior over time, revealing its conformational landscape by identifying the most stable rotamers and the energy barriers between them. MD simulations in various solvents could also elucidate how the diol interacts with its environment through hydrogen bonding and other non-covalent forces, which is crucial for predicting its behavior in solution.
Reaction Mechanism Elucidation via Transition State Calculations
Computational methods are essential for mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers could elucidate mechanisms for reactions such as dehydration or oxidation. Identifying the transition state structures and their associated activation energies would clarify which reaction pathways are kinetically favored under specific catalytic conditions.
Prediction of Spectroscopic Properties and Reactivity Profiles
Theoretical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, this would involve computing its theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra could then be compared with experimental data to confirm the molecule's structure. Furthermore, computational analysis of its electronic properties can be used to predict reactivity profiles, such as sites susceptible to nucleophilic or electrophilic attack.
Molecular Modeling of Catalyst-Substrate Interactions for Diol Transformations
To investigate the catalytic conversion of this compound, molecular modeling techniques like docking or QM/MM (Quantum Mechanics/Molecular Mechanics) would be utilized. These models would simulate the interaction between the diol (substrate) and the active site of a catalyst. Such studies would reveal the binding orientation and energy, providing a molecular-level understanding of how specific catalysts facilitate the transformation of the diol into valuable chemical products. This insight is critical for the rational design of new and more efficient catalysts.
Applications in Chemical Synthesis and Materials Science Research
Utility as a Chiral Building Block in Complex Molecule Synthesis
The presence of two stereocenters makes 2,3-Dimethyl-1,3-butanediol a useful starting material or intermediate in asymmetric synthesis, where the goal is to create complex molecules with a specific three-dimensional arrangement. Chiral diols are often employed as chiral auxiliaries or synthons to impart stereochemical control during a reaction sequence.
While chiral building blocks are fundamental to the synthesis of complex natural products, a direct role for this compound as a precursor in the industrial synthesis of Vitamin D2 (ergocalciferol) is not prominently documented in the surveyed scientific literature. The synthesis of Vitamin D2 and its derivatives conventionally starts from ergosterol (B1671047), a sterol found in fungi and yeast, which already contains the requisite carbon skeleton and side-chain chirality. google.com The conversion of ergosterol to Vitamin D2 is primarily achieved through a photochemical ring-opening reaction, followed by thermal isomerization. google.comnih.gov
Synthetic strategies for novel Vitamin D analogs sometimes involve the convergent synthesis of different fragments of the molecule, such as the A-ring and the CD-ring/side-chain portion. nih.govsymeres.com However, the literature on these advanced synthetic routes does not specify this compound as a common starting material for the side-chain fragment of Vitamin D2.
Monomer in Polymer and Copolyester Synthesis
2,3-Butanediol (B46004) (2,3-BD) has emerged as a promising bio-based monomer for the synthesis of polyesters and polyurethanes. researchgate.net Its production from renewable biomass sources via fermentation makes it an attractive alternative to petroleum-derived diols. mdpi.com The presence of secondary hydroxyl groups and methyl side-chains distinguishes it from linear primary diols like 1,4-butanediol (B3395766), leading to unique properties in the resulting polymers.
2,3-Butanediol is utilized as a monomer in the polycondensation reactions with dicarboxylic acids (or their esters) to produce polyesters. However, a significant challenge is the lower reactivity of its secondary hydroxyl groups compared to the primary hydroxyls of diols like 1,4-butanediol. researchgate.net This reduced reactivity can make it difficult to achieve high molecular weight polymers, which is crucial for desirable mechanical properties. researchgate.net Kinetic studies have shown that the esterification rate for 1,4-butanediol can be six to ten times higher than for 2,3-butanediol under similar conditions. researchgate.net
Despite this challenge, 2,3-BD is effectively used as a co-monomer to modify the properties of existing polyesters. For instance, incorporating 2,3-BD into terephthalate (B1205515) polyesters alongside ethylene (B1197577) glycol disrupts chain regularity, which reduces crystallinity and can increase the glass transition temperature (Tg). researchgate.net This modification can transform a rigid, crystalline plastic into a more amorphous and transparent material. researchgate.net Similarly, its incorporation into copolyesters can change the material properties from rigid plastics to soft elastomers.
In the field of thermoplastic polyurethanes (TPUs), 2,3-butanediol can serve as a chain extender. The meso-stereoisomer of 2,3-butanediol is reported to have a favored orientation of its methyl side chains for the production of TPUs. wikipedia.org
| 2,3-BDO to Ethylene Glycol (EG) Ratio | Number-Average Molecular Weight (Mn) (kDa) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 28:72 | 31.5 | 88 |
| 78:22 | 18.1 | 104 |
| 100:0 (Homopolymer) | 9.8 | 104 |
Data sourced from Blom et al., 2024. researchgate.net
The stereochemistry of 2,3-butanediol has a significant impact on the properties of the polymers derived from it. The compound exists as three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and the achiral meso form. wikipedia.org
The methyl branches on the polymer backbone, which are a direct consequence of using 2,3-BD, disrupt the packing of polymer chains. This steric hindrance lowers the polymer's ability to crystallize, leading to more amorphous materials. researchgate.net A key effect of this reduced crystallinity is a decrease in the melting temperature (Tm) and often an increase in the glass transition temperature (Tg) compared to polymers made from linear diols. researchgate.net The higher Tg is attributed to the reduced chain flexibility caused by the methyl groups. researchgate.net
The specific spatial arrangement of the methyl groups in different stereoisomers can influence polymer properties. For example, the meso-isomer is noted as being particularly suitable for producing thermoplastic polyurethanes. wikipedia.org The control over stereochemistry in polymer synthesis is a known strategy for fine-tuning the mechanical and thermal properties of materials. researchgate.net Using enantiopure or meso-enriched 2,3-BD allows for the creation of polymers with tailored architectures and predictable properties.
Design of Ligands in Coordination Chemistry and Catalysis
Chiral diols are a valuable class of compounds in the design of ligands for asymmetric catalysis, where they can be used as a chiral backbone to create a stereochemically defined environment around a metal center. sfu.caumsl.edu This approach, known as ligand design, is crucial for developing catalysts that can selectively produce one enantiomer of a chiral product. scholaris.caescholarship.org
While specific, widely-used ligands derived directly from this compound are not extensively reported in the searched literature, its structure is suitable for such applications. As a C2-symmetric chiral diol (in its enantiopure forms), it can be used to synthesize bidentate ligands like diphosphines or diphosphites, which are important in transition metal catalysis. The diol's hydroxyl groups can be derivatized to connect to phosphorus or other coordinating atoms, creating a chelating ligand where the stereochemistry of the diol backbone influences the catalytic outcome. researchgate.netsfu.ca
The principle relies on the temporary or permanent incorporation of a chiral molecule—a chiral auxiliary—to control the stereochemical course of a reaction. wikipedia.org Given its structure, this compound has the potential to serve as this chiral scaffold in the development of new catalysts.
Development of Novel Solvents or Reaction Media in Organic Chemistry
Research into sustainable or "green" chemistry has spurred the development of novel solvents derived from renewable resources. In this context, 2,3-butanediol has been investigated as a platform chemical for producing potential green solvents.
Environmental and Green Chemistry Research Associated with 2,3 Dimethyl 1,3 Butanediol
Exploration of Sustainable Synthesis Routes
The shift from petroleum-based chemical production to bio-based alternatives is central to green chemistry. For 2,3-BDO, this involves harnessing biological systems and renewable resources to create sustainable manufacturing pathways that are less energy-intensive and have a lower environmental impact than traditional chemical synthesis. mdpi.comresearchgate.net
The microbial production of 2,3-BDO is a promising alternative to conventional chemical routes, which are often characterized by high energy consumption and reliance on fossil fuels. mdpi.comcranfield.ac.uk A key advantage of the bio-based approach is its versatility in utilizing a wide array of renewable, non-food feedstocks, which contributes to a circular economy and reduces competition with food sources.
Lignocellulosic biomass, such as agricultural residues (rice straw, corn stover, oat hulls) and forestry waste (spruce bark), is a major focus for 2,3-BDO production. cranfield.ac.uknih.gov These materials are abundant and inexpensive but require pretreatment and enzymatic hydrolysis to release fermentable sugars. nih.govtaylorfrancis.com For instance, studies have demonstrated successful 2,3-BDO production from oat hull and spruce bark hydrolysates, yielding significant product concentrations. nih.gov Other agro-industrial residues like brewer's spent grain have also been effectively used. nih.gov
Glycidic feedstocks, including starch hydrolysates, have been reported to achieve high 2,3-BDO titers. taylorfrancis.com Additionally, crude glycerol, a byproduct of biodiesel production, represents a valuable oleaginous feedstock that can be purified and used in fermentation processes. mdpi.comtaylorfrancis.com Byproducts from the dairy industry, such as whey, which is rich in lactose, are also being explored as a sustainable feedstock, further supporting the valorization of industrial waste streams. frontiersin.org The utilization of these diverse and readily available feedstocks is a cornerstone of developing an economically viable and sustainable 2,3-BDO biorefinery. taylorfrancis.com
Table 1: Examples of Renewable Feedstocks for 2,3-Butanediol (B46004) Production
| Feedstock Category | Specific Example | Microorganism Used | Resulting 2,3-BDO Concentration/Yield |
|---|---|---|---|
| Lignocellulosic Biomass | Oat Hull | Enterobacter cloacae SG1 | 37.59 g/L |
| Lignocellulosic Biomass | Spruce Bark | Enterobacter cloacae SG1 | 26.74 g/L |
| Lignocellulosic Biomass | Corn Stover Hydrolysate | Engineered Enterobacter cloacae | 119.4 g/L |
| Agro-industrial Byproduct | Whey (Lactose) | Lactococcus lactis 43103 | 11.96 - 15.12 g/L |
| Oleaginous Byproduct | Crude Glycerol | Raoultella ornithinolytica B6 | 80.5 g/L |
Data sourced from multiple studies and may not represent optimized or directly comparable conditions. cranfield.ac.uknih.govfrontiersin.orgresearchgate.net
The biosynthesis of 2,3-BDO in microorganisms occurs via a mixed-acid fermentation pathway starting from pyruvate (B1213749), a central intermediate in glucose metabolism. mdpi.com This pathway involves three key enzymatic reactions:
α-Acetolactate Synthase (ALS): This enzyme catalyzes the condensation of two pyruvate molecules to form α-acetolactate. mdpi.comnih.gov
α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated by this enzyme to produce acetoin (B143602). mdpi.comnih.gov
2,3-Butanediol Dehydrogenase (BDH): Also known as acetoin reductase (AR), this enzyme reduces acetoin to 2,3-butanediol, a step that helps regulate the cell's NAD+/NADH ratio. mdpi.comnih.govresearchgate.net
A variety of microorganisms are natural producers of 2,3-BDO, including species from the genera Klebsiella, Enterobacter, Bacillus, and Serratia. researchgate.net To improve the efficiency and economic feasibility of the fermentation process, significant research has been dedicated to metabolic engineering. These strategies involve genetically modifying both natural and non-natural producer strains like Escherichia coli and Saccharomyces cerevisiae. researchgate.net Common engineering approaches include overexpressing the genes encoding the key enzymes (ALS, ALDC, BDH) and deleting genes for competing pathways that produce byproducts like ethanol, lactate, and acetate. cranfield.ac.ukresearchgate.net
Process development also focuses on optimizing fermentation conditions such as pH, temperature, and aeration. researchgate.net Fed-batch fermentation strategies, where the feedstock is supplied gradually, have been employed to overcome substrate inhibition and achieve high product titers, with concentrations exceeding 150 g/L in some cases. mdpi.comcranfield.ac.uk Furthermore, research into gas fermentation using acetogenic bacteria like Clostridium autoethanogenum offers a novel route to produce 2,3-BDO from C1 waste gases (CO, CO2), further broadening the scope of sustainable feedstock utilization. nih.gov
Investigations into Biodegradation Pathways and Environmental Fate
While extensive research exists on the biosynthesis of diols, specific studies detailing the complete biodegradation pathways and environmental fate of 2,3-butanediol are less common in publicly available literature. However, its biological origin as a fermentation product from renewable biomass suggests a high potential for biodegradability.
For structurally related compounds like 2-methyl-1,3-propanediol, studies have shown the substance to be inherently biodegradable. nih.govresearchgate.net Research on this related diol also indicates a low octanol-water partition coefficient (log Kow), which suggests it is likely to partition to aqueous phases in the environment and has a low potential for bioaccumulation. nih.govresearchgate.net While these findings are for a different molecule, they provide a plausible model for the expected environmental behavior of small, water-soluble diols like 2,3-butanediol. The biological synthesis of 2-methyl-2,3-butanediol has been achieved by reversing its natural biodegradation pathway, which further indicates that enzymatic routes for breaking down such structures exist in nature. nih.gov Further research is needed to specifically map the microbial consortia and enzymatic processes responsible for the degradation of 2,3-butanediol in various environmental compartments, such as soil and water.
Life Cycle Assessment (LCA) Methodologies for Production and Utilization Processes
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental sustainability of bio-based chemicals like 2,3-BDO. LCAs provide a comprehensive analysis of the environmental impacts associated with all stages of a product's life, from raw material extraction to final production ("cradle-to-gate"). nih.gov
For the microbial production of 2,3-BDO, LCAs have been conducted to identify environmental hotspots and guide process optimization. nih.govcranfield.ac.uk A typical functional unit for these assessments is the production of 1 kg of 2,3-BDO. nih.gov Studies on 2,3-BDO production from brewer's spent grain have identified the feedstock pretreatment stage and the energy-intensive cultivation and fermentation steps as the largest contributors to adverse environmental impacts. nih.govcranfield.ac.uk One such study calculated a global warming potential (GWP) of 7.25 kg of CO2 equivalent per kg of 2,3-BDO produced. nih.gov
Table 2: Environmental Impact Hotspots in 2,3-BDO Production from Brewer's Spent Grain
| Production Stage | Key Contribution to Environmental Impact | Potential for Improvement |
|---|---|---|
| Feedstock Pretreatment | High energy and chemical (e.g., acid/alkali) consumption for hydrolysis. | Optimization of pretreatment methods; use of enzymatic hydrolysis. |
| Cultivation & Fermentation | Significant electricity demand for aeration, mixing, and temperature control. | Process integration (pinch technology); use of renewable electricity. |
| Downstream Processing | High energy consumption for product separation and purification (e.g., distillation). | Adoption of less energy-intensive separation techniques like liquid-liquid extraction. |
| Utilities & Transport | Fossil fuel use for electricity generation and transportation of raw materials. | Sourcing local biomass; switching to renewable energy sources. |
Based on findings from Life Cycle Assessments. nih.govcranfield.ac.uk
Future Research Directions and Unexplored Avenues for 2,3 Dimethyl 1,3 Butanediol
Emerging Synthetic Methodologies and Catalytic Systems
The development of efficient and selective synthetic methodologies is paramount to unlocking the potential of 2,3-Dimethyl-1,3-butanediol. Current research into the synthesis of substituted diols offers a fertile ground for hypothesizing novel synthetic pathways. Future investigations should prioritize the development of catalytic systems that can control the stereochemistry of the final product, as the spatial arrangement of the hydroxyl and methyl groups will significantly influence its physical and chemical properties.
One promising avenue lies in the adaptation of asymmetric hydrogenation or dihydroxylation reactions of appropriately substituted precursors. For instance, the catalytic asymmetric hydrogenation of a suitable diketone or hydroxy-ketone could yield chiral this compound. The exploration of various chiral catalysts, such as those based on rhodium, ruthenium, or iridium complexes with chiral phosphine ligands, would be a critical area of research.
Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, could offer elegant solutions. The use of engineered enzymes, such as ketoreductases or aldolases, could provide access to specific stereoisomers of this compound under mild reaction conditions. The table below outlines potential catalytic systems that warrant investigation for the synthesis of this compound.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalytic System | Precursor Molecule | Potential Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Asymmetric Hydrogenation | Substituted diketone or hydroxy-ketone | High enantioselectivity | Development of novel chiral ligands |
| Heterogeneous Catalysis | Substituted unsaturated alcohol | Catalyst recyclability, process scalability | Design of supported metal catalysts |
| Biocatalysis (Engineered Enzymes) | Readily available starting materials | High stereoselectivity, mild conditions | Enzyme screening and protein engineering |
| Organocatalysis | Aldehyde and ketone precursors | Metal-free synthesis, operational simplicity | Design of new chiral organic catalysts |
Novel Applications in Advanced Materials and Functional Molecules
The unique structural features of this compound, including its two hydroxyl groups and two methyl substituents, suggest a range of potential applications in the synthesis of advanced materials and functional molecules. The presence of both a secondary and a tertiary alcohol group offers differential reactivity that could be exploited in polymerization and derivatization reactions.
In the realm of polymer chemistry, this compound could serve as a novel monomer for the synthesis of polyesters, polyurethanes, and polycarbonates. The methyl groups would be expected to impart increased hydrophobicity, improved thermal stability, and altered mechanical properties to the resulting polymers. Research in this area should focus on the synthesis and characterization of these new polymers, evaluating their potential for applications in coatings, adhesives, and engineering plastics.
Moreover, the chirality of this compound makes it an attractive building block for the synthesis of chiral ligands, auxiliaries, and synthons for the pharmaceutical and agrochemical industries. Its derivatives could also find use as chiral solvents or as components of chiral stationary phases for chromatography. The table below highlights some of the unexplored application areas for this compound.
Table 2: Potential Applications of this compound
| Application Area | Potential Role of this compound | Desired Properties and Research Goals |
|---|---|---|
| Advanced Polymers | Monomer for polyesters, polyurethanes, etc. | Enhanced thermal stability, tunable mechanical properties, biodegradability. |
| Chiral Synthesis | Chiral building block, ligand, or auxiliary. | High enantiopurity, efficient derivatization strategies. |
| Functional Fluids | Component of lubricants, hydraulic fluids. | Improved viscosity index, oxidative stability. |
| Green Solvents | Bio-based and biodegradable solvent. | Low toxicity, high solvency power for a range of solutes. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new synthetic applications. The acid-catalyzed dehydration of this diol, for example, is expected to proceed through a complex series of steps involving carbocation intermediates, rearrangements, and elimination pathways.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into the reaction pathways and the nature of the intermediates involved. Computational modeling, using methods such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces of the reactions, identify transition states, and predict product distributions.
A particularly interesting area of investigation would be the selective dehydration of this compound to form valuable unsaturated alcohols or dienes. Understanding the factors that control the regioselectivity and stereoselectivity of these reactions would be a significant scientific advancement.
Integration with Bio-based and Circular Economy Concepts
In an era increasingly focused on sustainability, the integration of this compound into bio-based and circular economy frameworks is a critical consideration for its future development. The production of this diol from renewable feedstocks would significantly enhance its green credentials.
Research into the microbial or enzymatic synthesis of this compound from biomass-derived sugars or other bio-based platform chemicals is a key unexplored avenue. Metabolic engineering of microorganisms to produce this specific diol could provide a sustainable and economically viable production route.
Furthermore, the principles of the circular economy encourage the design of molecules that can be easily recycled or upcycled. Investigating the depolymerization of polymers derived from this compound to recover the monomer would be a valuable contribution to this field. The development of closed-loop processes where the diol is synthesized from bio-based resources, used in a product, and then recovered and reused would be the ultimate goal. The potential for this compound to be a part of a sustainable chemical industry is a compelling reason for further research into its synthesis, properties, and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
